molecular formula C14H13ClFNO2S B2919417 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-63-7

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2919417
CAS No.: 2034465-63-7
M. Wt: 313.77
InChI Key: DXBGOWOOMKTIQC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. The N-alkyl chain features a 3-hydroxypropyl group linked to a thiophen-3-yl moiety. Its molecular formula is C₁₄H₁₃ClFNO₂S, with a molecular weight of 313.8 g/mol and CAS number 1421526-50-2 .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBGOWOOMKTIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Fiesselmann synthesis , which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to introduce the chloro and fluoro substituents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the halogenated intermediates and to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups, such as converting the carbonyl group to an alcohol.

  • Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Benzamide derivatives are widely explored for diverse applications, ranging from pharmaceuticals to pesticides. Below is a detailed comparison of the target compound with structurally analogous benzamides:

Compound Name Substituents/Modifications Molecular Formula Key Applications Reference
2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide 2-Cl, 6-F on benzamide; 3-hydroxypropyl chain with thiophen-3-yl C₁₄H₁₃ClFNO₂S Undocumented (potential bioactive agent)
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Trifluoromethyl (CF₃) at benzamide 2-position; isopropoxy group on phenyl ring C₁₇H₁₅F₃NO₂ Fungicide (agricultural use)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 3-Cl on phenyl; tetrahydrofuran-oxo and cyclopropane carboxamide C₁₅H₁₅ClN₂O₃ Fungicide (cyprofuram)
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) 4-Cl on benzamide; hydroxyphenylmethyl and pyridinecarboxamide C₁₉H₁₅ClN₂O₂ Plant growth regulator

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2-Cl, 6-F substitution in the target compound may enhance electron-withdrawing properties and metabolic stability compared to non-halogenated analogs like inabenfide .

Functional Group Comparison :

  • Hydroxypropyl vs. Alkoxy Chains : The 3-hydroxypropyl chain in the target compound could improve hydrophilicity relative to the isopropoxy group in flutolanil, which is optimized for lipid membrane penetration in fungicides .
  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer distinct electronic and steric properties compared to pyridine-based carboxamides like inabenfide, affecting target selectivity .

Applications: While flutolanil and cyprofuram are agrochemicals, the target compound’s lack of documented use suggests it may be under investigation for novel applications, such as enzyme inhibition or antimicrobial activity.

Biological Activity

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound characterized by its unique structural features, including halogen and thiophene substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is C15H15ClFNO2SC_{15}H_{15}ClFNO_2S, with a molecular weight of 327.8 g/mol. The compound's structure includes a benzamide core, which is known for its varied pharmacological properties, enhanced by the presence of chlorine and fluorine atoms that increase its reactivity and biological potential.

PropertyValue
Molecular FormulaC15H15ClFNO2SC_{15}H_{15}ClFNO_2S
Molecular Weight327.8 g/mol
CAS Number2097867-34-8

Biological Activities

Research indicates that 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of the thiophene group is believed to enhance its interaction with microbial targets.
  • Neuropharmacological Effects : The compound has been investigated for its potential role in treating neurological disorders. Its ability to interact with neurotransmitter systems may offer therapeutic benefits in conditions such as anxiety and depression.
  • Inhibition of Enzymatic Activity : The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

The biological activity of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is largely attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth.
  • Receptor Interaction : It may also interact with serotonin receptors, influencing neurotransmitter dynamics and potentially providing anxiolytic effects.

Case Studies

Several studies have explored the pharmacological profile of compounds similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiophene substituent can enhance antimicrobial potency .
  • Neuroprotective Effects : Research has indicated that compounds with similar benzamide structures can protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease models .

Future Directions

Ongoing research is essential to fully elucidate the pharmacological profile and therapeutic potential of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound features:

  • Chloro and fluoro substituents on the benzamide core, which enhance electrophilic aromatic substitution reactivity and metabolic stability.
  • A thiophene ring contributing to π-π stacking interactions in biological systems.
  • A 3-hydroxypropyl linker, enabling hydrogen bonding and solubility modulation.
  • The amide bond , critical for structural rigidity and interactions with target proteins.
  • Methodological Note : Thiophene-containing analogs (e.g., in and ) are synthesized via nucleophilic substitution or Suzuki coupling, while hydroxypropyl groups are introduced using epoxide ring-opening or Grignard reactions .

Q. What synthetic strategies are recommended for introducing the 3-hydroxy-3-(thiophen-3-yl)propyl moiety during benzamide functionalization?

  • Answer :

Thiophene-Alkyne Cyclization : React thiophene-3-carbaldehyde with propargyl bromide, followed by hydroxylation (e.g., using Sharpless asymmetric dihydroxylation).

Epoxide Ring-Opening : Treat thiophene-derived epoxides with amines under basic conditions (K₂CO₃/EtOH) to yield hydroxypropyl intermediates, as seen in similar benzamide syntheses .

Grignard Addition : Add thiophen-3-yl magnesium bromide to carbonyl precursors, followed by reduction (NaBH₄) to install the hydroxy group .

Q. Which in vitro assays are appropriate for preliminary assessment of this compound’s potential as a kinase inhibitor?

  • Answer :

  • Kinase Inhibition Profiling : Use radiometric assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
  • Cellular Proliferation Assays : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays.
  • Selectivity Screening : Compare IC₅₀ values against off-target enzymes (e.g., cytochrome P450s) to assess specificity .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the thiophene ring in modulating biological activity?

  • Answer :

Substituent Variation : Synthesize analogs with thiophene replaced by furan, pyrrole, or phenyl rings ( and demonstrate similar strategies).

Bioisosteric Replacement : Test thiophene vs. thiazole or isoxazole to assess electronic effects on target binding.

Activity Mapping : Corrogate inhibitory potency (e.g., IC₅₀ in enzyme assays) with Hammett σ values or π-electron density calculations.

  • Case Study : In , pyridine-to-thiophene substitutions increased iNOS selectivity by 3-fold, highlighting the thiophene’s role in hydrophobic pocket interactions .

Q. What analytical techniques are critical for resolving conflicting data on the compound’s metabolic stability in different biological models?

  • Answer :

  • LC-MS/MS : Quantify parent compound and metabolites in liver microsomes (human vs. rodent) using a C18 column and gradient elution (0.1% formic acid).
  • NMR Spectroscopy : Assign degradation products via ¹H/¹³C-NMR (e.g., uses NIST spectral libraries for structural validation).
  • CYP450 Inhibition Assays : Identify metabolic enzymes responsible for discrepancies using fluorogenic substrates (e.g., CYP3A4, CYP2D6) .

Q. How can computational modeling predict binding interactions between this compound and serotonin receptors, given structural similarities to known 5-HT1A antagonists?

  • Answer :

Molecular Docking : Use AutoDock Vina to dock the compound into 5-HT1A crystal structures (PDB: 7EKG). Prioritize poses with hydrogen bonds to Ser159 and hydrophobic contacts to Phe362.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzamide-thiophene complex in the receptor’s binding pocket.

SAR Validation : Compare predicted binding energies with experimental Ki values from radioligand displacement assays (e.g., ’s 5-HT1A antagonist data) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across polar and nonpolar solvents?

  • Methodology :

Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) via nephelometry.

Co-solvency Approach : Use Hansen solubility parameters (HSPiP software) to identify optimal solvent blends.

Crystallography : If low solubility persists, co-crystallize with cyclodextrins (e.g., β-CD) and analyze via X-ray diffraction ( used similar methods for kryptoracemates) .

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